

Application Notes and Protocols for Oral Gavage of TM-N1324 in Mice

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Compound of Interest

Compound Name: TM-N1324

Cat. No.: B15605796

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Abstract

These application notes provide a comprehensive protocol for the preparation and oral administration of **TM-N1324**, a potent and selective G-Protein-Coupled Receptor 39 (GPR39) agonist, to mice.[1][2] **TM-N1324** has demonstrated oral activity and is a valuable tool for investigating the physiological functions of GPR39.[3] This document outlines detailed methodologies for vehicle preparation, dose calculation, and the oral gavage procedure, ensuring accurate and reproducible in vivo studies. All quantitative data is presented in structured tables for ease of reference. Additionally, diagrams illustrating the mechanism of action and experimental workflow are included to provide a clear visual representation of the processes.

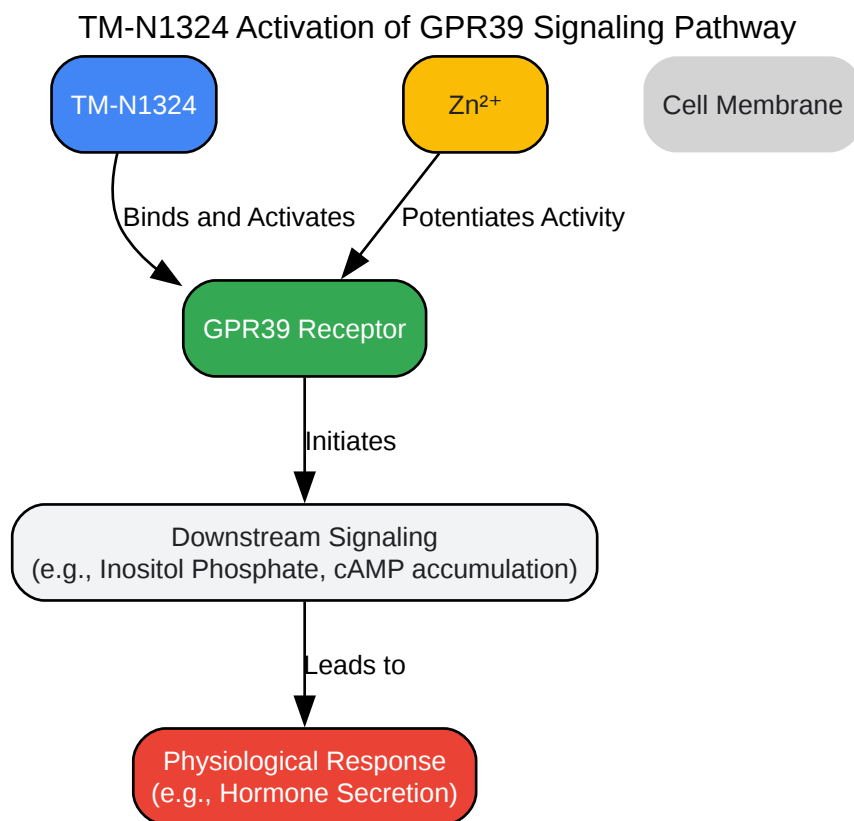
Compound Information

TM-N1324, also known as Cpd1324, is a small molecule modulator that acts as an agonist for GPR39.[4] Its activity is notably enhanced in the presence of zinc (Zn^{2+}).[1][3] It is selective for GPR39 over a wide range of other G-protein coupled receptors.[2][4]

Property	Value	Reference
Formal Name	4-(2-chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-3-methyl-1-(9H-purin-6-yl)-6H-pyrazolo[3,4-b]pyridin-6-one	[4]
CAS Number	1144477-35-9	[4]
Molecular Formula	C ₁₈ H ₁₃ ClFN ₇ O	[4]
Molecular Weight	397.8 g/mol	[4]
Formulation	Solid	[4]

GPR39 Signaling Pathway

The following diagram illustrates the activation of GPR39 by **TM-N1324** and the potentiation by zinc, leading to downstream cellular responses.



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Caption: **TM-N1324** and Zn²⁺ synergistically activate the GPR39 receptor.

Solubility and Vehicle Preparation

TM-N1324 is soluble in DMSO and ethanol and has an aqueous solubility of 65 µM at pH 7.0.

[1][4] For oral administration in mice, several vehicle formulations can be utilized.

Vehicle Component	Formulation 1 (Suspension)	Formulation 2 (Clear Solution)	Formulation 3 (Published In Vivo Study)	Reference
Solvent	DMSO	DMSO	Ethanol	[1][3]
Vehicle	40% PEG300, 5% Tween-80 in Saline	20% SBE- β -CD in Saline	40% PEG200, 57.5% Saline	[1][3]
Zinc Chloride (ZnCl ₂)	Not specified	Not specified	3.2 μ M	[3]

Detailed Vehicle Preparation Protocols

Formulation 3 (Recommended for In Vivo Studies based on Published Literature):

This vehicle has been used in published studies investigating the in vivo effects of **TM-N1324**. [3]

- Prepare the vehicle by combining 40% Polyethylene glycol 200 (PEG200), 2.5% Ethanol, and 57.5% Saline.
- To this vehicle, add Zinc Chloride (ZnCl₂) to a final concentration of 3.2 μ M.[3]
- Dissolve **TM-N1324** in the final vehicle to the desired concentration (e.g., for a 30 mg/kg dose at a volume of 10 ml/kg, the concentration would be 3 mg/ml).

Experimental Protocol: Oral Gavage in Mice

This protocol is based on established oral gavage procedures and specific dosing information for **TM-N1324**. [3][5][6]

Materials

- **TM-N1324**
- Prepared vehicle solution

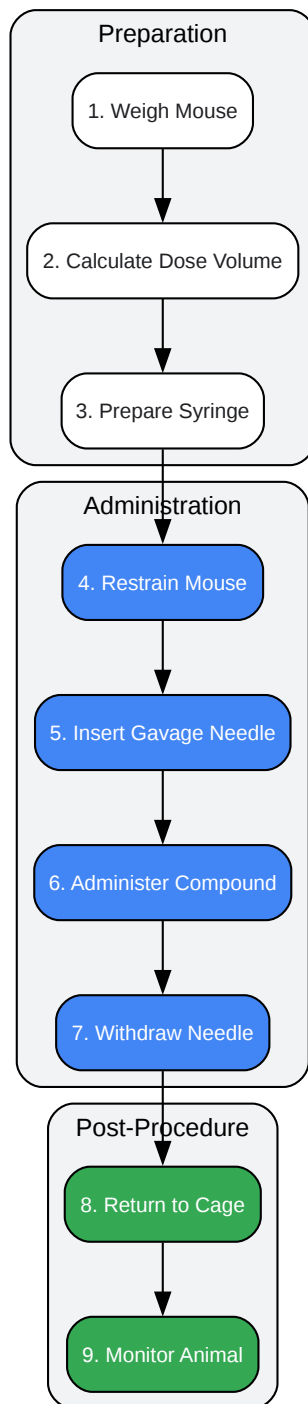
- Appropriate size gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a rounded tip for adult mice)[5][6]
- 1 ml syringes
- Animal scale

Dosing Information

Parameter	Value	Reference
Recommended Dose	30 mg/kg body weight	[3][4]
Maximum Volume	10 ml/kg body weight	[3][5][6]
Dosing Frequency	Once daily	[3]

Experimental Workflow

Oral Gavage Experimental Workflow for TM-N1324

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